molecular formula C13H20N2O3 B153292 Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate CAS No. 660406-84-8

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate

Cat. No. B153292
M. Wt: 252.31 g/mol
InChI Key: VSLLBQBSHAGKLC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of nitrogenous compounds with a piperidine backbone. It is an intermediate that can be used in the synthesis of various biologically active compounds, including anticancer drugs and potential treatments for depression and cerebral ischemia .

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available materials. For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate was synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . Another derivative, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized in three steps with a total yield of 49.9% .

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed using spectroscopic techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS). Single-crystal X-ray diffraction (XRD) is also used to determine the crystal structure, which is then compared with the optimized molecular structure obtained from density functional theory (DFT) calculations .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives are versatile intermediates that can undergo various chemical reactions. For example, they can be used in condensation reactions to synthesize oxadiazole derivatives , or in amination reactions to produce amino-substituted compounds . These reactions are crucial for creating compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are studied using DFT, which reveals information about the molecular electrostatic potential and frontier molecular orbitals. Vibrational analysis using FT-IR provides insights into the functional groups present in the molecules. The crystal and molecular structures are further analyzed using XRD, which provides details about the bond lengths, angles, and the overall geometry of the compounds .

Scientific Research Applications

Synthesis of Key Intermediates in Drug Development

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is primarily used as a key intermediate in the synthesis of various pharmacologically important compounds. For instance, one derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate, is integral in the synthesis of Vandetanib, a medication used in the treatment of certain types of cancer (Wang et al., 2015). Similarly, another compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, has been synthesized using this chemical as a starting point, and is important in the creation of crizotinib, an anticancer drug (Kong et al., 2016).

Role in Crystal Structure Analysis

This chemical also plays a role in the field of crystallography. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a derivative, has been studied for its crystal structure, which is crucial for understanding the molecular packing and hydrogen bonding patterns in crystals (Didierjean et al., 2004).

Small Molecule Anticancer Drugs Synthesis

It's also a significant intermediate in the synthesis of small molecule anticancer drugs. Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative, has been used in developing novel anticancer agents targeting specific cellular pathways (Zhang et al., 2018).

Development of Novel Compounds

Moreover, tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate derivatives are utilized in the creation of novel compounds with potential therapeutic applications. For instance, the synthesis of compounds such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has been reported, which are useful for further selective derivation and accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-5-10(6-9-15)11(16)4-7-14/h10H,4-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLLBQBSHAGKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624059
Record name tert-Butyl 4-(cyanoacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate

CAS RN

660406-84-8
Record name tert-Butyl 4-(cyanoacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl isonipecotate (10.0 g) in THF (200 mL) was added triethylamine (7.8 g), 4-dimethylaminopyridine (0.8 g) and di-tert-butyldicarbonate (15.3 g) at 0° C. and the mixture was stirred for an hour. The mixture was extracted with ethyl acetate and the solvent was evaporated under reduced pressure to give ethyl N-Boc-piperidine-4-carboxylate (16.3 g) as a colorless oil. To a solution of acetonitrile (3.2 g) in THF (300 mL) was added n-BuLi (44 mmol) at −78° C. and stirred for three hours. Further, ethyl N-Boc-piperidine-4-carboxylate (16.3 g) was added and the mixture was stirred for an hour. After acidification with hydrochloric acid, the mixture was extracted with ethyl acetate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate (5:1)) to give 1-(N-Boc-piperidin-4-yl)-2-cyanoethan-1-one (11.6 g) as a colorless oil. A solution of 2,1,3-benzoxadiazole-4-aldehyde (1.0 g), 3-aminopyrazole (0.6 g) and 2-(N-Boc-piperidin-4-yl)-1-cyanoethan-2-one (1.7 g) in acetonitrile (10 mL) was heated under reflux overnight. The reaction mixture was cooled to room temperature, and the precipitated crystals were collected by filtration to give the title compound (2.0 g) as colorless crystals.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
44 mmol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Patel, SF Harris, P Gibbons… - Journal of medicinal …, 2015 - ACS Publications
Recent data suggest that inhibition of dual leucine zipper kinase (DLK, MAP3K12) has therapeutic potential for treatment of a number of indications ranging from acute neuronal injury to …
Number of citations: 56 pubs.acs.org
KA Manthei, SM Yang, B Baljinnyam, L Chang… - Elife, 2018 - elifesciences.org
10.7554/eLife.41604.001 Lecithin:cholesterol acyltransferase (LCAT) and LCAT-activating compounds are being investigated as treatments for coronary heart disease (CHD) and …
Number of citations: 34 elifesciences.org

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